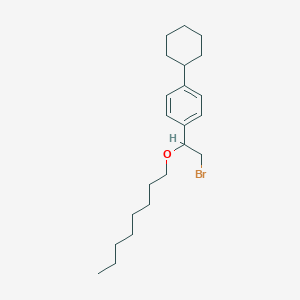
alpha-(Bromomethyl)-p-cyclohexylbenzyl octyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Bromomethyl)-p-cyclohexylbenzyl octyl ether is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-p-cyclohexylbenzyl octyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the reaction would involve the following steps:
Formation of the Alkoxide Ion: The octanol is deprotonated using a strong base such as sodium hydride (NaH) to form the octoxide ion.
Nucleophilic Substitution: The octoxide ion then reacts with alpha-(Bromomethyl)-p-cyclohexylbenzyl bromide in an S_N2 reaction to form the desired ether.
Industrial Production Methods
Industrial production of ethers like this compound typically involves large-scale Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Bromomethyl)-p-cyclohexylbenzyl octyl ether can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The ether can be oxidized under specific conditions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN_3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as potassium permanganate (KMnO
Properties
CAS No. |
21270-15-5 |
|---|---|
Molecular Formula |
C22H35BrO |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(2-bromo-1-octoxyethyl)-4-cyclohexylbenzene |
InChI |
InChI=1S/C22H35BrO/c1-2-3-4-5-6-10-17-24-22(18-23)21-15-13-20(14-16-21)19-11-8-7-9-12-19/h13-16,19,22H,2-12,17-18H2,1H3 |
InChI Key |
AGOPOGYONHCVPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(CBr)C1=CC=C(C=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















